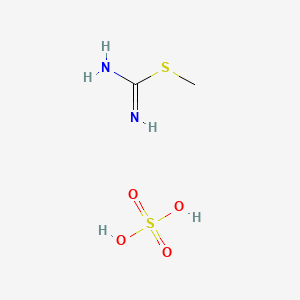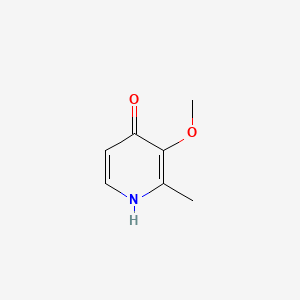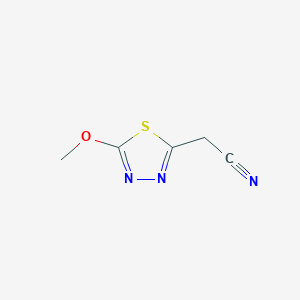
2-Methyl-2-thiopseudourea sulfate
Übersicht
Beschreibung
2-Methyl-2-thiopseudourea sulfate is not directly mentioned in the provided papers. However, the papers discuss various sulfur-containing compounds and their chemical properties, which can be related to the analysis of 2-Methyl-2-thiopseudourea sulfate. For instance, thiourea and its derivatives are known for their corrosion inhibition properties and their interaction with metals . The oxidation of thiocarbamides, a class of compounds to which 2-Methyl-2-thiopseudourea sulfate likely belongs, has been studied, revealing insights into their reactivity and transformation .
Synthesis Analysis
The synthesis of sulfur-containing compounds can involve various methods, including the use of microwave irradiation for the reduction of sulfoxides to their thio derivatives . While the synthesis of 2-Methyl-2-thiopseudourea sulfate is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can significantly influence their properties and reactivity. For example, the molecular structure of 2,2′-thiobis compounds has been determined using spectroscopic methods and x-ray diffraction, revealing the influence of sulfur atoms on the overall molecular geometry . These findings can be extrapolated to understand the molecular structure of 2-Methyl-2-thiopseudourea sulfate.
Chemical Reactions Analysis
The chemical reactivity of thiocarbamides, which are structurally related to 2-Methyl-2-thiopseudourea sulfate, has been studied, showing that they can undergo oxidation reactions leading to desulfurization and the formation of sulfate . Additionally, sulfur-containing compounds can participate in catalytic reactions, such as the Biginelli reaction, to synthesize various organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are closely tied to their molecular structure. The electronic properties, such as HOMO and LUMO energy levels, can be calculated to understand their reactivity . The solubility, melting point, and other physical properties are not directly provided but can be inferred based on the properties of similar compounds discussed in the papers.
Relevant Case Studies
Case studies involving sulfur-containing compounds include their use as corrosion inhibitors for mild steel , their role in environmental applications such as wastewater treatment , and their catalytic activity in organic synthesis . These studies provide insights into the practical applications and performance of compounds similar to 2-Methyl-2-thiopseudourea sulfate.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Ring Systems
2-Methyl-2-thiopseudourea sulfate is utilized in synthesizing various fused ring systems, particularly in the field of heterocyclic chemistry. For example, its reaction with 1-hydrazinophthalazine yields 3-amino-s-triazolo[3,4-a]phthalazine, contributing to the development of new heterocyclic compounds (Lin, Fields, & Lang, 1978).
Synthesis of Tetrahydropyrimidines
The compound plays a crucial role in the synthesis of 2-methylsulfanyl-tetrahydropyrimidines, offering insights into novel compound formations and their structural studies. This synthesis involves a cyclocondensation reaction with β-alkoxyvinyl trihalomethyl ketones (Zanatta et al., 2008).
Preparation of Trihalomethyl-Pyrimidines
2-Methyl-2-thiopseudourea sulfate is also used in synthesizing 4-trihalomethyl-2-methylthiopyrimidines, a series of compounds with potential significance in organic chemistry. This involves cyclocondensation reactions and systematic studies to optimize reaction conditions (Madruga, Clerici, & Marcos, 1995).
Cyclization Studies
Research has been conducted on the cyclization of N-substituted 2-(2-aminoethyl)thiopseudoureas to 2-aminothiazolines, revealing important aspects of chemical transformations and product formations (Hino, Tana-ami, Yamada, & Akaboshi, 1966).
Amidine Synthesis
A new method involving 2-Methyl-2-thiopseudourea sulfate has been developed for the synthesis of protected benzamidines. This highlights its role in creating specialized organic compounds, particularly amidines (Kusturin, Liebeskind, & Neumann, 2002).
Formation of Oxazoline Derivatives
The compound is instrumental in the formation of 2-amino-2-oxazoline derivatives, further emphasizing its versatility in organic synthesis. This involves heating specific derivatives in polar solvents, leading to the formation of new compounds (Klayman, Shine, & Murray, 1970).
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-thiopseudourea sulfate is inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
2-Methyl-2-thiopseudourea sulfate acts as a highly selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. This compound is reported to be 10 to 30-fold more potent than L-NMMA, another known iNOS inhibitor .
Biochemical Pathways
By inhibiting iNOS, 2-Methyl-2-thiopseudourea sulfate disrupts the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on NO, such as vasodilation, immune response, and neurotransmission.
Pharmacokinetics
It is known that the compound iscell-permeable , suggesting it can readily cross cell membranes to reach its target
Result of Action
The inhibition of iNOS by 2-Methyl-2-thiopseudourea sulfate leads to a reduction in NO production . This can have various molecular and cellular effects, depending on the specific role of NO in the affected cells or tissues. For example, in the immune system, reduced NO production could potentially affect the ability of immune cells to kill pathogens.
Safety and Hazards
2-Methyl-2-thiopseudourea sulfate may cause eye, skin, and respiratory tract irritation . It is harmful if ingested . In case of contact, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse . Use with adequate ventilation and avoid generating dust .
Eigenschaften
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5, 2986-19-8 (Parent) | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932549 | |
| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-thiopseudourea sulfate | |
CAS RN |
867-44-7, 2260-00-6, 14527-26-5 | |
| Record name | S-Methylisothiourea hemisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14527-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-thiopseudourea sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(S-methylthiouronium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylisothiouronium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-methyl-2-thiopseudourea sulfate in the context of the provided research papers?
A1: 2-methyl-2-thiopseudourea sulfate is primarily employed as a reagent in the synthesis of heterocyclic compounds, specifically pyrimidine derivatives. [, , , ] These studies highlight its role in cyclocondensation reactions, leading to the formation of diverse pyrimidine structures with potential biological activities.
Q2: Can you give an example of a specific reaction where 2-methyl-2-thiopseudourea sulfate is used to synthesize a pyrimidine derivative?
A2: Certainly! In one study, researchers used 2-methyl-2-thiopseudourea sulfate to react with β-alkoxyvinyl trihalomethyl ketones. [] This cyclocondensation reaction produced a series of novel 2-methylsulfanyl-tetrahydropyrimidines. The study further characterized these newly synthesized compounds using NMR spectroscopy and computational modeling.
Q3: Another paper mentions the synthesis of "4-trihalomethyl-2-methylthiopyrimidines". Can you elaborate on this process? []
A3: In that particular study, 2-methyl-2-thiopseudourea sulfate was reacted with β-alkoxyvinyl tri[fluoro]chloromethyl ketones. [] This reaction led to the formation of a series of 4-trihalomethyl-2-methylthiopyrimidines. The researchers systematically investigated different reaction conditions to optimize the synthesis of these compounds.
Q4: The research mentions "antimicrobial activity" in relation to compounds synthesized using 2-methyl-2-thiopseudourea sulfate. Could you elaborate? []
A4: One of the research papers discusses the synthesis of amidinoazaandrostanes and guanidinoazaandrostanes, utilizing 2-methyl-2-thiopseudourea sulfate as a reagent. [] These synthesized compounds exhibited antimicrobial activity against Saccharomyces cerevisiae, a type of yeast. This finding is notable as it demonstrates the potential of 2-methyl-2-thiopseudourea sulfate-derived compounds in developing novel antimicrobial agents.
Q5: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from 2-methyl-2-thiopseudourea sulfate?
A5: Yes, one study investigated the SAR of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. [] These compounds were synthesized using 2-methyl-2-thiopseudourea sulfate as a starting material. The researchers aimed to understand how modifications to the anilino substituent affected the antitumor activity of these pyrimidine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















